4-Hydroxymidazolam is produced through the metabolic hydroxylation of midazolam, which occurs primarily in the liver. It has been identified as a minor metabolite, with its formation being catalyzed by cytochrome P450 enzymes. The chemical classification of 4-hydroxymidazolam falls under the following categories:
The synthesis of 4-hydroxymidazolam can be achieved through various methods, primarily focusing on the metabolic conversion of midazolam. One notable process involves:
The synthesis can also be explored through laboratory methods that mimic metabolic processes, such as using enzyme-catalyzed reactions or chemical hydrolysis under controlled conditions .
The molecular structure of 4-hydroxymidazolam features a hydroxyl group (-OH) attached to the fourth carbon of the midazolam structure. Its structural formula can be represented as follows:
Key structural data include:
4-Hydroxymidazolam participates in various chemical reactions typical of hydroxylated metabolites:
Analytical techniques such as HPLC coupled with tandem mass spectrometry are often employed to study these reactions and quantify concentrations in biological samples .
The mechanism of action for 4-hydroxymidazolam is closely related to its parent compound, midazolam. As a metabolite, it retains some pharmacological activity but is generally less potent than midazolam itself. The action involves:
4-Hydroxymidazolam exhibits several notable physical and chemical properties:
4-Hydroxymidazolam has several important applications in scientific research:
4-Hydroxymidazolam (chemical name: 8-chloro-6-(2-fluorophenyl)-4-hydroxy-4H-imidazo[1,5-a][1,4]benzodiazepine) is a monohydroxylated metabolite of the benzodiazepine midazolam. Its molecular formula is C18H13ClFN3O, with a molecular weight of 341.77 g/mol and a monoisotopic mass of 341.0731 Da [6]. The compound features a hydroxyl group at the C4 position of the diazepine ring, a structural modification that significantly alters its physicochemical and pharmacological properties compared to the parent drug. According to IUPAC nomenclature, it is designated as 12-chloro-9-(2-fluorophenyl)-3-methyl-2,4,8-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaen-7-ol. Common synonyms include 4-OH-midazolam, 4-OH-MDZ, and Ro 21-5975 [6] [10]. The structural core consists of a fused imidazo-benzodiazepine ring system with chlorine at position 8 (benzene ring), fluorine at the ortho position of the pendant phenyl ring, and a methyl group on the imidazole nitrogen.
Table 1: Molecular Identity of 4-Hydroxymidazolam
Property | Value | Reference |
---|---|---|
Chemical Formula | C18H13ClFN3O | [1] [6] |
Molecular Weight | 341.77 g/mol | [1] [6] |
CAS Registry Number | 59468-85-8 | [5] [9] |
IUPAC Name | 12-chloro-9-(2-fluorophenyl)-3-methyl-2,4,8-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaen-7-ol | [6] |
SMILES Notation | FC(C=CC=C1)=C1C2=NC(O)C3=CN=C(C)N3C4=C2C=C(Cl)C=C4 | [5] [9] |
InChI Key | ZYISITHKPKHPKG-UHFFFAOYSA-N | [5] [6] |
4-Hydroxymidazolam presents as a white to off-white crystalline solid with a melting point of 186-187°C [5] [9]. It exhibits limited aqueous solubility but is soluble in organic solvents such as methanol and acetonitrile, facilitating its extraction and analysis from biological matrices. The compound demonstrates pH-dependent stability, being particularly acid-sensitive with potential degradation under acidic conditions [2]. This instability necessitates careful handling during sample preparation and storage at 2-8°C to preserve integrity [5] [9]. The LogP (octanol-water partition coefficient) is predicted to be approximately 2.93, indicating moderate lipophilicity, though lower than midazolam (LogP ~3.76), attributable to the introduction of the polar hydroxyl group [6]. This reduced lipophilicity likely impacts its blood-brain barrier penetration compared to the parent compound. The pKa of the hydroxyl group is approximately 11.54, classifying it as a weak acid, while the imidazole nitrogen has a pKa of 6.25, contributing to its zwitterionic character at physiological pH [6].
Table 2: Physicochemical Properties of 4-Hydroxymidazolam
Property | Value | Conditions/Notes |
---|---|---|
Physical State | White to off-white solid | Crystalline |
Melting Point | 186-187°C | Capillary method |
Storage Temperature | 2-8°C | Recommended for long-term stability |
Solubility | Limited in water | Soluble in methanol, acetonitrile |
Acid Stability | Highly sensitive | Degrades under acidic conditions |
Predicted LogP | 2.93 | Calculated using ALOGPS |
pKa (Hydroxyl group) | 11.54 | [6] |
pKa (Imidazole N) | 6.25 | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR data from the search results is limited, predicted 1H NMR chemical shifts indicate characteristic signals corresponding to its aromatic systems and methyl group. The imidazole methyl group is expected around δ 2.5 ppm, aromatic protons between δ 7.0-8.0 ppm, and the hydroxyl proton as a broad singlet above δ 5.0 ppm [6]. The ortho-fluorinated phenyl ring exhibits distinctive coupling patterns observable in advanced 2D-NMR experiments (COSY, HSQC).
Mass Spectrometric Characterization: LC-MS/MS analysis reveals a protonated molecular ion [M+H]+ at m/z 342.1, with characteristic product ions at m/z 325.1 (loss of OH) and 297.0 (subsequent loss of CO) [2] [4]. The transition m/z 342.1 → 325.1 serves as the primary quantitation channel in MRM methods due to its specificity. Isotopic patterns consistent with chlorine (3:1 intensity ratio for M and M+2) and fluorine atoms provide additional confirmation.
Chromatographic Behavior: Reverse-phase HPLC methods using C18 columns (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å) effectively separate 4-hydroxymidazolam from midazolam, 1-hydroxymidazolam, and glucuronide conjugates. Gradient elution employing water/acetonitrile or water/methanol with 0.1% formic acid or acetic acid achieves separation within 5-6 minutes. 4-Hydroxymidazolam typically elutes after 1-hydroxymidazolam and before midazolam under optimized conditions [2] [4]. Ultra-high-performance liquid chromatography (UHPLC) further reduces run times to approximately 1.1 minutes while maintaining resolution [4]. Stability during analysis requires pH control due to its acid lability.
Table 3: Characteristic Mass Spectral Transitions for LC-MS/MS Analysis
Compound | Precursor Ion ([M+H]+) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
---|---|---|---|---|
4-Hydroxymidazolam | 342.1 | 325.1 | 297.0 | Optimized per instrument |
1-Hydroxymidazolam | 342.1 | 203.0 | 297.0 | Optimized per instrument |
Midazolam | 326.2 | 291.3 | 228.1 | Optimized per instrument |
2H4-Midazolam (IS) | 330.2 | 295.3 | - | Optimized per instrument |
Metabolic Origins: 4-Hydroxymidazolam is a minor oxidative metabolite of midazolam, primarily generated via CYP3A4/5-mediated hydroxylation, contrasting with the major pathway yielding 1-hydroxymidazolam (1-OH-MDZ) [2] [7]. While CYP3A4 is the principal enzyme, CYP3A5 contributes significantly in individuals expressing this polymorphic enzyme. The relative formation ratio of 4-OH-MDZ to 1-OH-MDZ is approximately 1:5 to 1:10 in humans, reflecting differential regioselectivity of the CYP3A enzymes [2]. Both metabolites undergo subsequent glucuronidation by UGT enzymes (primarily UGT2B4 and UGT2B7) to form water-soluble conjugates excreted in urine.
Physicochemical Differences: The introduction of a hydroxyl group at C4 reduces lipophilicity compared to midazolam (ΔLogP ≈ -0.8) and alters electronic distribution within the diazepine ring. This contrasts with 1-hydroxymidazolam, which retains significant lipophilicity due to the positioning of its hydroxyl group. The C4 hydroxyl dramatically increases susceptibility to acid-catalyzed degradation compared to midazolam and 1-hydroxymidazolam, necessitating neutral or slightly alkaline conditions during sample processing [2] [5].
Pharmacological Activity: Unlike 1-hydroxymidazolam, which possesses 20-30% of the parent drug's benzodiazepine receptor affinity and contributes significantly to clinical effects (especially after oral administration), 4-hydroxymidazolam exhibits markedly reduced affinity for the GABAA-benzodiazepine receptor complex [3] [8]. Pharmacodynamic studies using quantitative EEG parameters and saccadic eye movement analysis demonstrate that 4-OH-MDZ requires concentrations exceeding 100 ng/mL to produce effects equivalent to midazolam at 40-77 ng/mL, confirming its weak activity [3] [8]. Consequently, 4-OH-MDZ is classified as pharmacologically inactive or negligible in its clinical contribution compared to 1-OH-MDZ.
Analytical Challenges: Simultaneous quantification of both hydroxylated metabolites presents challenges due to:
Table 4: Comparative Properties of Midazolam and Its Primary Hydroxylated Metabolites
Property | Midazolam (MDZ) | 1-Hydroxymidazolam (1-OH-MDZ) | 4-Hydroxymidazolam (4-OH-MDZ) |
---|---|---|---|
Molecular Weight | 325.77 g/mol | 341.77 g/mol | 341.77 g/mol |
Primary Formation Route | Parent drug | CYP3A4/5 hydroxylation (Major) | CYP3A4/5 hydroxylation (Minor) |
Relative Abundance | - | ~70-90% of metabolites | ~10-30% of metabolites |
Pharmacological Activity | Potent GABAA agonist | Active (~20-30% potency of MDZ) | Negligible/Inactive |
Reported Median Effective Concentration (EEG) | 77 ± 15 ng/mL | 98 ± 17 ng/mL | Not established (Inactive) |
Acid Stability | Stable | Stable | Highly sensitive |
Typical Plasma Stability (RT) | >7 days | >7 days | 3-7 days (matrix-dependent) |
LogP (Predicted) | ~3.76 | ~3.05 | ~2.93 |
Key MS/MS Transition (→) | 326.2 → 291.3 | 342.1 → 203.0 | 342.1 → 325.1 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2